Reactivity and Yield in the Synthesis of Key Bioactive Sulfonamide Derivatives
The synthetic utility of 4-phenoxybenzenesulfonyl chloride is demonstrated by its specific and essential role in the production of phenoxy phenyl sulfonyl compounds with defined herbicidal activity, as detailed in Bayer AG patent JPH04226955 [1]. The patented synthesis explicitly requires the reaction of 'phenoxybenazene sulfonyl chloride of formula III' (which is 4-phenoxybenzenesulfonyl chloride) with a nitrogen compound to obtain the final bioactive product [1]. This stands in contrast to the use of unsubstituted benzenesulfonyl chloride or p-toluenesulfonyl chloride (TsCl), which, if employed in an otherwise identical reaction, would yield compounds lacking the phenoxy motif and are therefore outside the scope of the patent's claimed biologically active structures [1]. The quantitative yield data for this specific transformation is proprietary and detailed within the patent examples, but the key differentiator is the production of a unique, active product class unattainable with generic alternatives.
| Evidence Dimension | Chemical Structure and Biological Relevance of Resulting Product |
|---|---|
| Target Compound Data | 4-phenoxybenzenesulfonyl chloride |
| Comparator Or Baseline | Benzenesulfonyl chloride (CAS 98-09-9) and p-toluenesulfonyl chloride (TsCl, CAS 98-59-9) |
| Quantified Difference | Produces a unique class of phenoxy phenyl sulfonyl compounds with herbicidal activity; generic sulfonyl chlorides yield inactive or off-patent analogs. |
| Conditions | Reaction with various nitrogen-containing compounds (formula H-A) to generate herbicidal sulfonamides as per patent examples. |
Why This Matters
Selection of 4-phenoxybenzenesulfonyl chloride is mandatory for reproducing the exact, bioactive chemical matter claimed in this and related IP, directly impacting the success of a medicinal chemistry or agrochemical development program.
- [1] Bayer AG. Phenoxy Phenyl Sulfonyl Compound. Japanese Patent JPH04226955, August 17, 1992. View Source
